![molecular formula C5H3F2IO B6273027 2-(difluoromethyl)-5-iodofuran CAS No. 1401670-89-0](/img/structure/B6273027.png)
2-(difluoromethyl)-5-iodofuran
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Overview
Description
The compound “2-(difluoromethyl)-5-iodofuran” likely belongs to the class of organofluorine compounds. Organofluorine compounds are characterized by the presence of a carbon-fluorine bond. They are known for their high stability and unique properties, which make them useful in various fields such as pharmaceuticals, agrochemicals, and materials science .
Synthesis Analysis
While specific synthesis methods for “2-(difluoromethyl)-5-iodofuran” were not found, difluoromethylation reactions have been studied extensively. These reactions often involve the use of difluoromethylation reagents and can be accomplished on aromatic and carbon-carbon unsaturated aliphatic substrates under mild and environmentally benign conditions .Chemical Reactions Analysis
Difluoromethylation reactions are a field of research that has benefited from the invention of multiple difluoromethylation reagents . These reactions can be accomplished on (hetero)aromatic and carbon-carbon unsaturated aliphatic substrates under mild and environmentally benign conditions .Scientific Research Applications
Late-Stage Functionalization in Medicinal Chemistry
2-(Difluoromethyl)-5-iodofuran: plays a significant role in the late-stage functionalization of pharmaceuticals. The introduction of a difluoromethyl group can significantly alter the metabolic stability and lipophilicity of therapeutic molecules . This compound, in particular, can be used to modify heteroaromatic rings, which are common in drug molecules, thereby enhancing their pharmacokinetic properties.
Development of Dual-Modal Imaging Probes
In the field of imaging, 2-(Difluoromethyl)-5-iodofuran is utilized for the development of dual-modal imaging probes. These probes are designed for applications like MRI and optical imaging, where the compound’s properties enable precise localization and visualization of biological processes .
Agrochemical Synthesis
The difluoromethyl group’s ability to improve the physical properties of compounds extends to agrochemicals as well2-(Difluoromethyl)-5-iodofuran can be used to synthesize novel agrochemicals with enhanced activity and stability, contributing to more effective pest control and crop protection strategies .
Material Science Applications
In material science, the incorporation of 2-(Difluoromethyl)-5-iodofuran into polymers and other materials can impart desirable characteristics such as increased resistance to degradation and improved performance under various environmental conditions .
Protein Labeling in Biochemistry
A particularly exciting application of 2-(Difluoromethyl)-5-iodofuran is in the site-selective labeling of proteins. This allows for the detailed study of protein function and interaction, which is crucial for understanding biological mechanisms and developing targeted therapies .
Synthesis of Fluorinated Biomolecules
The compound is also instrumental in synthesizing fluorinated biomolecules. Due to the similarity between the difluoromethyl group and hydroxyl or thiol groups, it can be used to create analogs of naturally occurring biomolecules, which can have unique biological activities .
Photocatalytic Reactions in Organic Synthesis
2-(Difluoromethyl)-5-iodofuran: finds use in photocatalytic reactions, particularly in the difluoromethylation of aromatic compounds and aliphatic multiple C–C bonds. This process is valuable for constructing complex organic molecules with precision and efficiency .
Non-Ozone Depleting Reagent Development
Lastly, the compound contributes to the development of non-ozone depleting reagents for various chemical synthesis processes. This is part of a broader effort to make chemical manufacturing more environmentally friendly .
Future Directions
Research in the field of difluoromethylation is ongoing, with recent advances streamlining access to molecules of pharmaceutical relevance and generating interest for process chemistry . Future research may focus on the development of new difluoromethylation reagents and methods, as well as the exploration of their applications in various fields .
Mechanism of Action
Target of Action
Difluoromethylated compounds have been associated with various biological targets, including enzymes and receptors
Mode of Action
Difluoromethylation processes have been shown to involve the formation of x–cf2h bonds, where x can be c (sp), c (sp2), c (sp3), o, n, or s . This process has been achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling methods .
Biochemical Pathways
Difluoromethylated compounds have been associated with various biochemical processes, including the modulation of enzyme activity and cellular signaling .
Result of Action
Difluoromethylated compounds have been associated with various biological effects, including the modulation of enzyme activity and cellular signaling .
Action Environment
It’s known that the action of difluoromethylated compounds can be influenced by factors such as ph, temperature, and the presence of other molecules .
properties
IUPAC Name |
2-(difluoromethyl)-5-iodofuran |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F2IO/c6-5(7)3-1-2-4(8)9-3/h1-2,5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCFNVDMAXUREA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)I)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F2IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethyl)-5-iodofuran | |
CAS RN |
1401670-89-0 |
Source
|
Record name | 2-(difluoromethyl)-5-iodofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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